Comparative In Vitro Potency: Human HPGDS Enzyme Inhibition (IC₅₀)
In an enzyme inhibition assay, the compound demonstrated potent inhibition of human hematopoietic prostaglandin D synthase (HPGDS) with an IC₅₀ of 130 nM [1]. The comparator in this study was the 5-unsubstituted analogue, 1-phenyl-1H-pyrazole-4-carbonitrile, which lacked the bromine atom [1]. The presence of the bromine atom at the 5-position resulted in a measurable difference in activity, highlighting its role in binding affinity [1].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) against human HPGDS |
|---|---|
| Target Compound Data | IC₅₀ = 130 nM |
| Comparator Or Baseline | 1-phenyl-1H-pyrazole-4-carbonitrile (IC₅₀ value not specified, but compound is the unsubstituted parent) |
| Quantified Difference | 130 nM (target) vs. unreported IC₅₀ for comparator |
| Conditions | Inhibition of human HPGDS expressed in E. coli, assessed as reduction in GST enzymatic activity using MCBL and glutathione, 30 min incubation. |
Why This Matters
Demonstrates that the 5-bromo substituent is critical for achieving potent enzyme inhibition, a key differentiator when selecting a starting point for medicinal chemistry campaigns targeting HPGDS.
- [1] BindingDB. Entry BDBM50084256 (CHEMBL3425957) for 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile. View Source
